![molecular formula C5H10Cl2N4 B138384 2,3,6-Triaminopyridine dihydrochloride CAS No. 20284-90-6](/img/structure/B138384.png)
2,3,6-Triaminopyridine dihydrochloride
Overview
Description
2,3,6-Triaminopyridine Dihydrochloride is a novel metabolite of Phenazopyridine . It has a molecular formula of C5H8N4•2HCl and a molecular weight of 197.07 .
Synthesis Analysis
The synthesis of 2,3,6-triaminopyridine derivatives, which represent a unique chemical structure for anticonvulsants, has been described in the literature . The synthetic program was performed to identify more potent analogs, determine structural properties controlling potency as well as neurotoxicity, and reduce the requirements for animal testing .Scientific Research Applications
Anticonvulsant Research
2,3,6-Triaminopyridine derivatives have been synthesized for their potential use as anticonvulsants. Research aims to identify more potent analogs and determine structural properties controlling potency and neurotoxicity .
Metabolite Studies
This compound is a novel metabolite of Phenazopyridine, which is used in research to understand its metabolism and potential effects .
Cytotoxic Activity
Derivatives of 2,3,6-Triaminopyridine have been designed and synthesized for evaluation of their cytotoxic activity against cancer cell lines .
Toxicology
Studies have been conducted to assess the muscle necrosis and renal damage caused by 2,3,6-Triaminopyridine in rats .
Future Directions
properties
IUPAC Name |
pyridine-2,3,6-triamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSAKLIEXRQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Triaminopyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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